Mefenamic Acid-d3
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Overview
Description
Mefenamic Acid-d3 is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium substitution in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies. Mefenamic acid itself is known for its analgesic, anti-inflammatory, and antipyretic properties, and is commonly used to treat mild to moderate pain, including menstrual pain and arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic Acid-d3 involves the introduction of deuterium atoms into the mefenamic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
High-Pressure Reactions: Conducting the reactions under high pressure to increase the efficiency of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Mefenamic Acid-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mefenamic Acid-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics and metabolism of mefenamic acid in the body.
Drug Development: It is used in the development of new NSAIDs with improved pharmacokinetic profiles.
Biological Research: this compound is used to study the biological pathways and molecular targets of NSAIDs.
Industrial Applications: It is used in the formulation of pharmaceuticals to enhance the stability and efficacy of the drug
Mechanism of Action
Mefenamic Acid-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium substitution does not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Diclofenac: Known for its potent anti-inflammatory effects.
Uniqueness of Mefenamic Acid-d3
This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic studies and drug development. The deuterium atoms can lead to a slower metabolic rate, potentially increasing the drug’s half-life and reducing the frequency of dosing .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |
InChI Key |
HYYBABOKPJLUIN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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